molecular formula C15H16BrNO2 B2920614 4-Bromo-2-{[(4-ethoxyphenyl)amino]methyl}phenol CAS No. 329777-38-0

4-Bromo-2-{[(4-ethoxyphenyl)amino]methyl}phenol

Cat. No.: B2920614
CAS No.: 329777-38-0
M. Wt: 322.202
InChI Key: NUWRLAAZIDRJKU-UHFFFAOYSA-N
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Scientific Research Applications

4-Bromo-2-{[(4-ethoxyphenyl)amino]methyl}phenol has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Bromo-2-{[(4-ethoxyphenyl)amino]methyl}phenol is not specified in the sources I found. Its effects would depend on the context in which it’s used, particularly in proteomics research .

Future Directions

The future directions for the use of 4-Bromo-2-{[(4-ethoxyphenyl)amino]methyl}phenol would likely depend on the results of ongoing and future research. Given its use in proteomics research , it may have potential applications in the study of proteins and their roles in biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-{[(4-ethoxyphenyl)amino]methyl}phenol typically involves the reaction of 4-ethoxyaniline with 4-bromo-2-formylphenol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at a controlled temperature .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-{[(4-ethoxyphenyl)amino]methyl}phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-{[(4-ethoxyphenyl)amino]methyl}phenol is unique due to its specific ethoxyphenylamino substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized research applications .

Properties

IUPAC Name

4-bromo-2-[(4-ethoxyanilino)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO2/c1-2-19-14-6-4-13(5-7-14)17-10-11-9-12(16)3-8-15(11)18/h3-9,17-18H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUWRLAAZIDRJKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NCC2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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